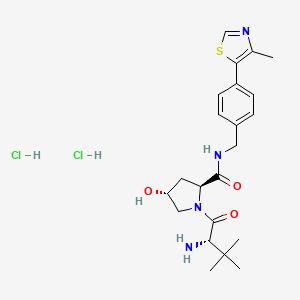
2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide is a synthetic amide compound that has garnered significant attention in the research community due to its unique physical and chemical properties. This compound is characterized by its molecular formula C10H8F5NO and a molecular weight of 253.2. It is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a base-catalyzed reaction where the aldehyde is reacted with a methylating agent to form the desired amide . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions vary depending on the type of reaction and the conditions employed.
Scientific Research Applications
2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical processes . Its fluorinated phenyl group enhances its binding affinity and specificity towards certain targets, making it a potent compound in various applications .
Comparison with Similar Compounds
When compared to other similar compounds, 2-methyl-2-(2,3,4,5,6-pentafluorophenyl)propanamide stands out due to its unique combination of stability, reactivity, and biological activity. Similar compounds include:
- 2,3,4,5,6-pentafluorobenzaldehyde
- 2,3,4,5,6-pentafluorophenylacetyl chloride
- Pentafluorophenyl prop-2-enyl sulphide
These compounds share the pentafluorophenyl group but differ in their functional groups and overall reactivity, highlighting the distinct properties of this compound.
Properties
CAS No. |
2408974-39-8 |
|---|---|
Molecular Formula |
C10H8F5NO |
Molecular Weight |
253.2 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



